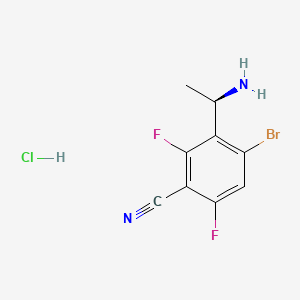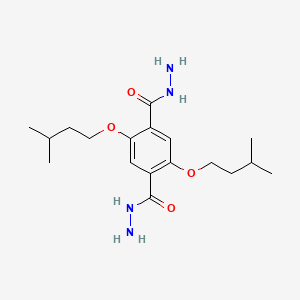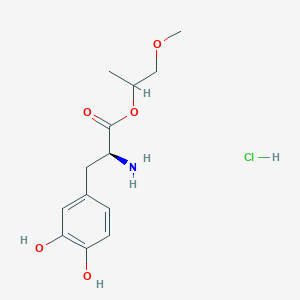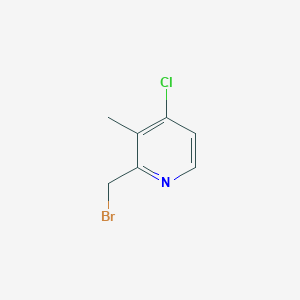
(R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, bromine, and difluorobenzonitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can be used to alter the bromine or difluorobenzonitrile components.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.
Medicine
In medicine, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Aminoethyl)benzonitrile hydrochloride: This compound lacks the bromine and fluorine substitutions, making it less reactive in certain contexts.
4-Bromophenyl 4-bromobenzoate: This compound has similar bromine substitutions but lacks the aminoethyl and difluorobenzonitrile components.
Other difluorobenzonitrile derivatives: These compounds may share some chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to its combination of aminoethyl, bromine, and difluorobenzonitrile groups. This combination provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrClF2N2 |
|---|---|
Poids moléculaire |
297.53 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
VQTNWBNSCQWISA-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
SMILES canonique |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)




![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)

![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)


